Cas no 864925-31-5 (4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

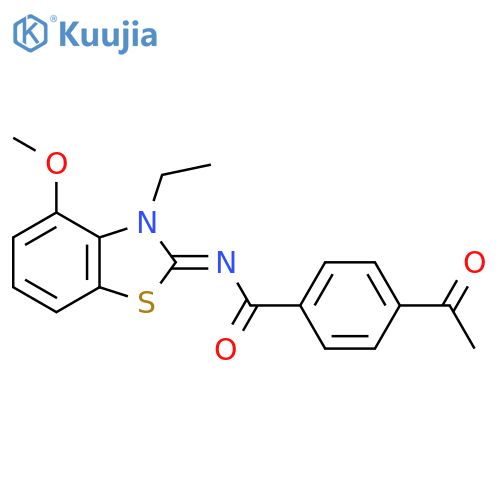

864925-31-5 structure

商品名:4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質

名前と識別子

-

- 4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

- F1297-0023

- SR-01000011217-1

- 864925-31-5

- AKOS024604224

- 4-acetyl-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide

- 4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

- (E)-4-acetyl-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide

- SR-01000011217

-

- インチ: 1S/C19H18N2O3S/c1-4-21-17-15(24-3)6-5-7-16(17)25-19(21)20-18(23)14-10-8-13(9-11-14)12(2)22/h5-11H,4H2,1-3H3/b20-19-

- InChIKey: TVWYTPLQKIMUQT-VXPUYCOJSA-N

- ほほえんだ: S1/C(=N\C(C2C=CC(C(C)=O)=CC=2)=O)/N(CC)C2C(=CC=CC1=2)OC

計算された属性

- せいみつぶんしりょう: 354.10381361g/mol

- どういたいしつりょう: 354.10381361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 543

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 84.3Ų

4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1297-0023-2mg |

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

864925-31-5 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1297-0023-50mg |

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

864925-31-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1297-0023-2μmol |

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

864925-31-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1297-0023-10μmol |

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

864925-31-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1297-0023-25mg |

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

864925-31-5 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1297-0023-100mg |

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

864925-31-5 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1297-0023-20μmol |

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

864925-31-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1297-0023-75mg |

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

864925-31-5 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| A2B Chem LLC | BA67805-5mg |

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

864925-31-5 | 5mg |

$272.00 | 2024-04-19 | ||

| Life Chemicals | F1297-0023-5μmol |

4-acetyl-N-[(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |

864925-31-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

864925-31-5 (4-acetyl-N-(2E)-3-ethyl-4-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量